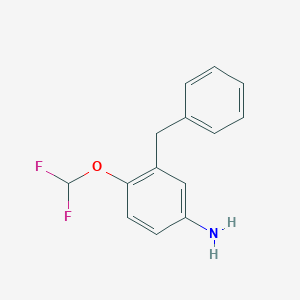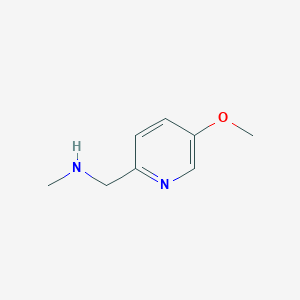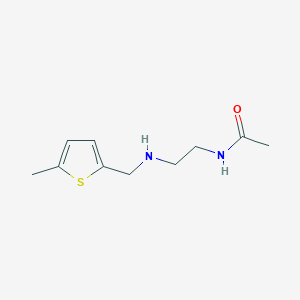
n-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide is a chemical compound with the molecular formula C10H16N2OS It is known for its unique structure, which includes a thiophene ring substituted with a methyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide typically involves the reaction of 5-methylthiophene-2-carbaldehyde with ethylenediamine, followed by acetylation. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the amide group to amines.
Substitution: Nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenating agents like N-bromosuccinimide (NBS)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Corresponding amines
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity. The pathways involved can include inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(((5-Methoxyphenyl)methyl)amino)ethyl)acetamide
- N-(2-(((5-Chlorothiophen-2-yl)methyl)amino)ethyl)acetamide
Uniqueness
N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C10H16N2OS |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
N-[2-[(5-methylthiophen-2-yl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C10H16N2OS/c1-8-3-4-10(14-8)7-11-5-6-12-9(2)13/h3-4,11H,5-7H2,1-2H3,(H,12,13) |
InChI Key |
FHSWCCUPEHRIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



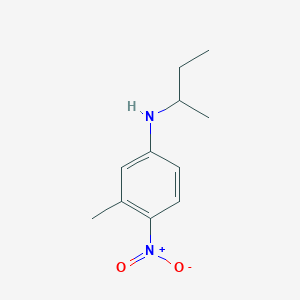

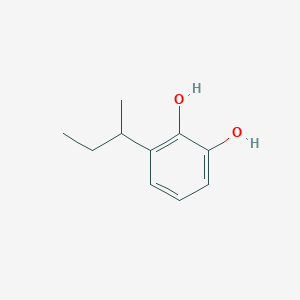
![9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione](/img/structure/B13256012.png)
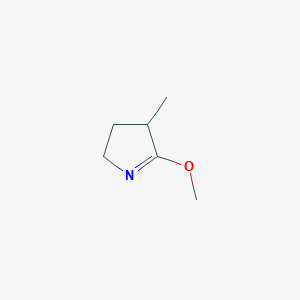
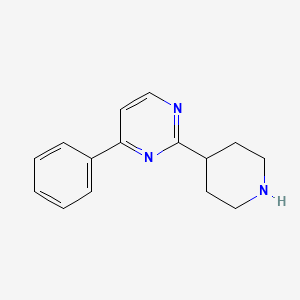

![4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B13256030.png)
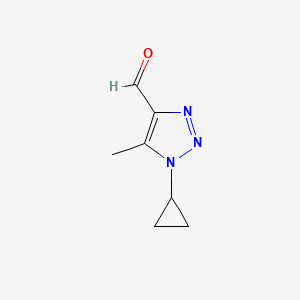
![6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13256047.png)
